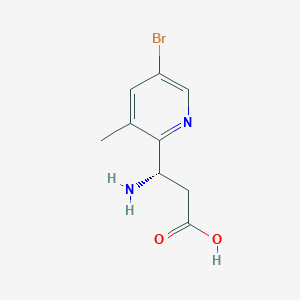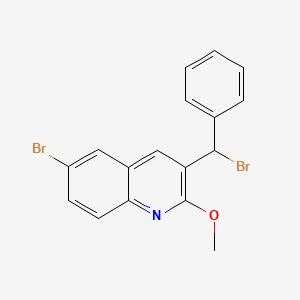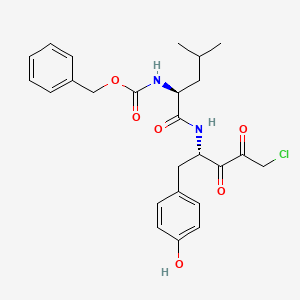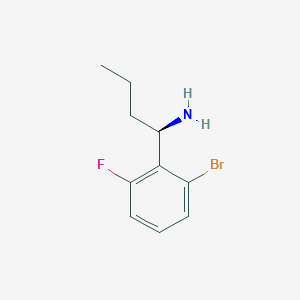
4-(2-Bromo-4-chlorophenyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromo-4-chlorophenyl)oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromine and a chlorine atom attached to the phenyl ring, making it a halogenated derivative of oxazole. The unique structure of this compound imparts specific chemical and biological properties, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromo-4-chlorophenyl)oxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromo-4-chlorobenzoyl chloride with an amine to form an intermediate, which then undergoes cyclization to yield the oxazole ring. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-Bromo-4-chlorophenyl)oxazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl oxazoles, while oxidation and reduction can lead to different oxazole derivatives .
Aplicaciones Científicas De Investigación
4-(2-Bromo-4-chlorophenyl)oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes and receptors.
Industry: The compound is used in the development of new materials, including polymers and advanced coatings.
Mecanismo De Acción
The mechanism of action of 4-(2-Bromo-4-chlorophenyl)oxazole involves its interaction with specific molecular targets. The halogen atoms on the phenyl ring enhance its binding affinity to certain enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the active site of the target molecule. These interactions can modulate the activity of the target, leading to various biological effects .
Comparación Con Compuestos Similares
- 4-(2-Bromo-4-fluorophenyl)oxazole
- 4-(2-Chloro-4-methylphenyl)oxazole
- 4-(2-Iodo-4-chlorophenyl)oxazole
Comparison: 4-(2-Bromo-4-chlorophenyl)oxazole is unique due to the presence of both bromine and chlorine atoms, which impart distinct electronic and steric properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity profiles. For instance, the bromine atom can participate in specific halogen bonding interactions that are not possible with fluorine or iodine .
Propiedades
Fórmula molecular |
C9H5BrClNO |
|---|---|
Peso molecular |
258.50 g/mol |
Nombre IUPAC |
4-(2-bromo-4-chlorophenyl)-1,3-oxazole |
InChI |
InChI=1S/C9H5BrClNO/c10-8-3-6(11)1-2-7(8)9-4-13-5-12-9/h1-5H |
Clave InChI |
ZWTQUUBOMLAWAB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Br)C2=COC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




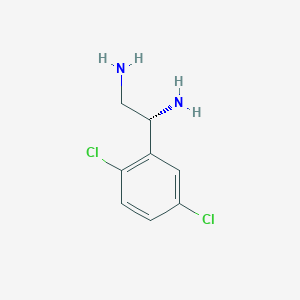
![(3R,4R,5R)-2-(4-Aminoimidazo[2,1-F][1,2,4]triazin-7-YL)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-OL](/img/structure/B13045753.png)


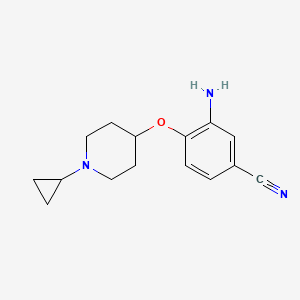
![1-(Thieno[3,2-B]thiophen-2-YL)cyclopropane-1-carbonitrile](/img/structure/B13045774.png)

